molecular formula C13H17N3O B8346966 A7 Nicotinic receptor agonist-1

A7 Nicotinic receptor agonist-1

Cat. No. B8346966
M. Wt: 231.29 g/mol
InChI Key: SWFYVZKNABTMPR-ZDUSSCGKSA-N
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Patent
US06703502B2

Procedure details

A mixture of 5′-nitrospiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine](1.4 g, 5.36 mmol), and 10% palladium on carbon (48% water wet, 270 mg) in methanol (90 mL) was hydrogenated for 1 hour at 50 psi of hydrogen. The catalyst was filtered off through a pad of celite and the solvent was evaporated under reduced to obtain the amine (1.2 g, 5.25 mmol, 98%) as a tan solid: electrospray MS (m/z, relative intensity) 232 ([MH]+, 100).
Name
5′-nitrospiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
amine
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[CH2:12][C:11]3([CH:17]4[CH2:18][CH2:19][N:14]([CH2:15][CH2:16]4)[CH2:13]3)[O:10][C:7]2=[N:8][CH:9]=1)([O-])=O.[H][H]>[Pd].CO>[NH2:1][C:4]1[CH:5]=[C:6]2[CH2:12][C:11]3([CH:17]4[CH2:16][CH2:15][N:14]([CH2:19][CH2:18]4)[CH2:13]3)[O:10][C:7]2=[N:8][CH:9]=1

Inputs

Step One
Name
5′-nitrospiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Quantity
1.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)OC1(C2)CN2CCC1CC2
Name
Quantity
270 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
amine
Type
product
Smiles
NC=1C=C2C(=NC1)OC1(C2)CN2CCC1CC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.25 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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